Isoxaben
Overview
Description
Isoxaben is an herbicide from the benzamide and isoxazole family. It is intended for use in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .
Synthesis Analysis
This compound is a highly specific and potent inhibitor of cellulose synthesis in plants. Nevertheless, suspension-cultured cells can be habituated to grow in high concentrations of this compound, and apparently compensate for the disruption of cellulose synthesis by the modulation of other cell wall components .
Molecular Structure Analysis
The molecular formula of this compound is C18H24N2O4. It is a benzamide obtained by formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid and the amino group of 3- (3-methylpentan-3-yl)-1,2-oxazol-5-amine .
Chemical Reactions Analysis
This compound has a highly specific interaction with the Cellulose Synthase Complex (CSC). There is compelling evidence of its interaction with AtCesA isoforms 3 and 6, and mutants in which these are altered (ixr1 and ixr2 respectively) show resistance to this compound .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.4 g/mol. It is a member of isoxazoles and a member of benzamides .
Scientific Research Applications
Resistance Mechanisms and Plant Development
Isoxaben is a pre-emergence herbicide that inhibits cellulose biosynthesis in higher plants. Research has identified specific mutations in cellulose synthase isoforms (CESA6) that confer resistance to this compound, indicating the herbicide's specific target within the cellulose synthesis pathway. This has implications for understanding both herbicide resistance mechanisms and the fundamental biology of plant development (Desprez et al., 2002).
Mechanisms of Tolerance in Weeds
Investigations into this compound tolerance in dicot weeds have shown that decreased sensitivity may occur due to lower uptake rates and not due to metabolic detoxification. This research provides insights into how certain weed species can naturally resist the effects of this compound, which is crucial for developing more effective weed management strategies (Schneegurt, Heim, & Larrinua, 1994).
Environmental Behavior and Dissipation
Studies on the soil dissipation of this compound have shown that it follows first-order kinetics, with half-lives varying depending on soil treatment. This research is essential for understanding the environmental persistence of this compound and its potential impact on subsequent crops and soil health (Rouchaud et al., 1993).
Non-target Species Impact
Research on the effects of sublethal concentrations of this compound on the development of the African clawed frog (Xenopus laevis) suggests that low environmental concentrations of this herbicide do not pose a substantial risk to amphibian wildlife. This is crucial for assessing the broader ecological impacts of this compound use in agricultural and non-agricultural settings (Welch et al., 2010).
Yield Response in Cereals
This compound application in cereals has been shown to effectively control broad-leaved weeds, leading to significant yield increases in winter barley and winter wheat. This highlights this compound's value in integrated weed management strategies to improve crop productivity (Huggenberger & Gueguen, 1987).
Novel Cellular Responses to this compound
A study on habituated Arabidopsis cells to this compound revealed adjustments in cell wall architecture through modulation of other cell wall components, implicating novel genes in cell wall assembly. This provides insights into potential alternative pathways or compensatory mechanisms in plants exposed to cellulose biosynthesis inhibitors (Manfield et al., 2004).
Mechanism of Action
Target of Action
Isoxaben is a cellulose biosynthesis inhibitor (CBI) that primarily targets the cellulose synthase (CESA) complexes in plants . These complexes, located in the plasma membrane, are responsible for the synthesis of cellulose, a major component of plant cell walls . Cellulose provides structural support to plant cells and acts as a primary load-bearing component of the cell wall .
Mode of Action
This compound interacts with the CESA complexes to inhibit cellulose synthesis . This interaction is believed to occur through the binding of this compound to the CESA complexes, thereby inhibiting their function . The exact nature of this interaction is still under investigation, and more stringent approaches are needed to definitively demonstrate the this compound-cesa interaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cellulose biosynthesis pathway . By inhibiting the function of CESA complexes, this compound disrupts the synthesis of cellulose, leading to weakened cell walls . This can induce cell wall stress and affect various downstream processes, including plant growth and development .
Pharmacokinetics
This compound is transported from roots to shoots in both dicots and monocots .
Result of Action
The inhibition of cellulose synthesis by this compound leads to weakened cell walls and can induce cell wall stress . This can have significant impacts on both root and shoot growth and development . For instance, it can cause cells to expand less and take on abnormal shapes .
Action Environment
The response to this compound is both nutrient-dependent and tissue-specific in plants like Arabidopsis . This suggests that environmental factors such as nutrient availability and tissue type can influence the action, efficacy, and stability of this compound . .
Future Directions
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHURSZHKKJGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024159 | |
Record name | Isoxaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light tan solid; [HSDB] | |
Record name | Isoxaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slight solubility in organic solvents (methanol, ethyl acetate, dichloromethane, acetonitrile), At 25 °C, methanol and ethyl acetate 50-100 mg/mL; acetonitrile 30-35 mg/mL; toluene 4-5mg/mL; hexane 0.07-0.08 mg/mL; and water 0.001-0.002 mg/mL, In water, 1.42 mg/L at pH 7 and 20 °C | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.13X10-9 mm Hg at 25 °C | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The product typically contains about 2% of an isomer N-(3-(1,1-dimethylbutyl)-5-isoxazolyl)-2,6-dimethoxybenzamide. | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Light tan granule | |
CAS No. |
82558-50-7 | |
Record name | Isoxaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82558-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxaben [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082558507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzamide, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOXABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V41EEA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176-179 °C | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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